molecular formula C24H18ClN3O6 B3916372 Methyl 4-[(2E)-2-[(2-chlorophenyl)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoate

Methyl 4-[(2E)-2-[(2-chlorophenyl)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoate

Cat. No.: B3916372
M. Wt: 479.9 g/mol
InChI Key: BABWQCAMXNHKAQ-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(2E)-2-[(2-chlorophenyl)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a nitrophenyl group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2E)-2-[(2-chlorophenyl)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzoate ester, followed by the introduction of the chlorophenyl and nitrophenyl groups through various chemical reactions. Common reagents used in these reactions include chlorinating agents, nitrating agents, and formylating agents. The reaction conditions may vary, but they generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2E)-2-[(2-chlorophenyl)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Methyl 4-[(2E)-2-[(2-chlorophenyl)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(2E)-2-[(2-chlorophenyl)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenyl)acetate
  • Methyl 2-chloro-2-(4-nitrophenyl)acetate

Uniqueness

Methyl 4-[(2E)-2-[(2-chlorophenyl)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoate is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

methyl 4-[[(E)-2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O6/c1-34-24(31)16-8-10-17(11-9-16)26-23(30)21(14-15-6-12-18(13-7-15)28(32)33)27-22(29)19-4-2-3-5-20(19)25/h2-14H,1H3,(H,26,30)(H,27,29)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABWQCAMXNHKAQ-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(2E)-2-[(2-chlorophenyl)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[(2E)-2-[(2-chlorophenyl)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-[(2E)-2-[(2-chlorophenyl)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoate
Reactant of Route 4
Methyl 4-[(2E)-2-[(2-chlorophenyl)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoate
Reactant of Route 5
Methyl 4-[(2E)-2-[(2-chlorophenyl)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoate
Reactant of Route 6
Methyl 4-[(2E)-2-[(2-chlorophenyl)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.